molecular formula C8H10FNO B1463877 2-Ethoxy-6-fluoroaniline CAS No. 1179288-96-0

2-Ethoxy-6-fluoroaniline

Cat. No.: B1463877
CAS No.: 1179288-96-0
M. Wt: 155.17 g/mol
InChI Key: DOFCITUWGPPJMN-UHFFFAOYSA-N
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Description

2-Ethoxy-6-fluoroaniline is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by ethoxy and fluoro groups at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-fluoroaniline typically involves the nucleophilic aromatic substitution of 2-fluoronitrobenzene with ethanol, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the substitution reaction. The reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-6-fluoroaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Reagents like sodium ethoxide or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) are commonly used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted aniline derivatives depending on the reagents used.

Scientific Research Applications

2-Ethoxy-6-fluoroaniline has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-6-fluoroaniline involves its interaction with various molecular targets. The ethoxy and fluoro groups influence the compound’s reactivity and binding affinity to different enzymes and receptors. The pathways involved may include the inhibition or activation of specific enzymes, leading to changes in biochemical processes.

Comparison with Similar Compounds

  • 2-Ethoxy-4-fluoroaniline
  • 2-Methoxy-6-fluoroaniline
  • 2-Ethoxy-6-chloroaniline

Comparison: 2-Ethoxy-6-fluoroaniline is unique due to the specific positioning of the ethoxy and fluoro groups, which confer distinct chemical properties and reactivity compared to its analogs. For instance, the presence of the fluoro group at the 6-position can significantly influence the compound’s electronic properties and its interactions with other molecules.

Properties

IUPAC Name

2-ethoxy-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFCITUWGPPJMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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